1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridinone core, which is a common motif in medicinal chemistry due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.
Introduction of the Indoline Moiety: This step may involve the coupling of the pyridinone core with an indoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 2-chloro-6-fluorobenzyl Group: This can be done through a nucleophilic substitution reaction where the pyridinone-indoline intermediate reacts with 2-chloro-6-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, compounds with a pyridinone core can interact with enzymes or receptors, modulating their activity. The indoline moiety may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one
- 1-(2-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one
- 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-thione
Uniqueness
1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2/c22-17-5-3-6-18(23)16(17)13-24-12-15(8-9-20(24)26)21(27)25-11-10-14-4-1-2-7-19(14)25/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMPICWNSKWMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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